FORMONONETIN2MONOOXYGENASE

enzyme kinetics pterocarpan biosynthesis CYP81E subfamily

Formononetin 2‑monooxygenase (systematic name: formononetin,NADPH:oxygen oxidoreductase (2′‑hydroxylating); EC 1.14.14.89) is a cytochrome P450 (heme‑thiolate) monooxygenase that catalyses the NADPH‑ and O₂‑dependent hydroxylation of the isoflavone formononetin exclusively at the 2′‑position of the B‑ring, yielding 2′‑hydroxyformononetin. The enzyme belongs to the CYP81E subfamily and accepts isoflavones that carry a 4′‑methoxy group, such as formononetin and biochanin A, while 4′‑hydroxyisoflavones are not significantly turned over.

Molecular Formula B2H30O17Zn2
Molecular Weight 0
CAS No. 133249-58-8
Cat. No. B1178735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFORMONONETIN2MONOOXYGENASE
CAS133249-58-8
Molecular FormulaB2H30O17Zn2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Formononetin 2‑Monooxygenase (CAS 133249‑58‑8): Reaction Identity and Biological Context for Informed Procurement


Formononetin 2‑monooxygenase (systematic name: formononetin,NADPH:oxygen oxidoreductase (2′‑hydroxylating); EC 1.14.14.89) is a cytochrome P450 (heme‑thiolate) monooxygenase that catalyses the NADPH‑ and O₂‑dependent hydroxylation of the isoflavone formononetin exclusively at the 2′‑position of the B‑ring, yielding 2′‑hydroxyformononetin [1]. The enzyme belongs to the CYP81E subfamily and accepts isoflavones that carry a 4′‑methoxy group, such as formononetin and biochanin A, while 4′‑hydroxyisoflavones are not significantly turned over [2]. This regio‑ and substrate‑selectivity places the enzyme at the entry point of the medicarpin branch of pterocarpan phytoalexin biosynthesis in legumes, a pathway that is central to induced antimicrobial defence [3].

Why Generic ‘Isoflavone Hydroxylase’ Substitution Fails: The Regiospecificity Imperative for Formononetin 2‑Monooxygenase Procurement


Isoflavone hydroxylases that share the same substrate pool are not functionally interchangeable. The 2′‑hydroxylase (EC 1.14.14.89) installs a hydroxyl group at the 2′‑position of the B‑ring to produce 2′‑hydroxyformononetin, the obligate precursor of the pterocarpan (–)‑medicarpin. In contrast, the 3′‑hydroxylase (EC 1.14.14.88) generates calycosin (3′‑hydroxyformononetin), which feeds into the (–)‑maackiain branch [1]. Even the closely related isoflavone 2′‑hydroxylase (EC 1.14.14.90) lacks the strict 4′‑methoxy requirement and turns over both 4′‑methoxy‑ and 4′‑hydroxyisoflavones, leading to product mixtures that confound pathway‑specific studies [2]. Therefore, selecting an enzyme based solely on the generic term “isoflavone hydroxylase” risks obtaining a catalyst with the wrong regiospecificity or an overly broad substrate range, directly compromising experimental reproducibility and metabolic engineering outcomes.

Quantitative Evidence Guide: How Formononetin 2‑Monooxygenase Differentiates from Its Closest Isoflavone‑Hydroxylase Analogues


Km and kcat for Formononetin: MtI2′H vs. MtI3′H Direct Kinetic Comparison

Recombinant Medicago truncatula isoflavone 2′‑hydroxylase (MtI2′H, synonym of formononetin 2‑monooxygenase) and isoflavone 3′‑hydroxylase (MtI3′H, EC 1.14.14.88) were assayed side‑by‑side in yeast microsomes. MtI2′H exhibited a Km of 67 µM and a kcat of 0.015 s⁻¹ for formononetin, whereas MtI3′H displayed a lower Km of 49.7 µM but a higher kcat of 0.028 s⁻¹ [1]. The catalytic efficiency (kcat/Km) therefore favours MtI3′H for formononetin turnover (≈0.56 s⁻¹ mM⁻¹) relative to MtI2′H (≈0.22 s⁻¹ mM⁻¹), demonstrating that the two hydroxylases are kinetically distinct despite sharing the same substrate.

enzyme kinetics pterocarpan biosynthesis CYP81E subfamily

Relative Activity on Formononetin: Quantitative Substrate Preference Contrast Between MtI2′H and MtI3′H

In a direct microsomal comparison with biochanin A activity set to 100%, MtI2′H converted formononetin at 37.2% relative activity, while MtI3′H reached 50.0% [1]. Additionally, MtI2′H displayed 35.0% activity on pseudobaptigenin, whereas MtI3′H showed only 7.6%, reinforcing the divergence in substrate preference beyond simple regiospecificity.

substrate specificity isoflavone hydroxylation CYP81E

Stringent 4′‑Methoxy Requirement Distinguishes EC 1.14.14.89 from the Broader Isoflavone 2′‑Hydroxylase EC 1.14.14.90

Formononetin 2‑monooxygenase (EC 1.14.14.89) acts exclusively on isoflavones bearing a 4′‑methoxy group such as formononetin and biochanin A; 4′‑hydroxyisoflavones (daidzein, genistein) are not hydroxylated to any significant extent [1]. By contrast, the closely numbered isoflavone 2′‑hydroxylase (EC 1.14.14.90) is explicitly noted as being ‘less specific and acts on other isoflavones as well as 4′‑methoxyisoflavones’ [2]. This functional distinction is embedded in the IUBMB enzyme classification.

substrate selectivity 4′-methoxyisoflavone enzyme classification

Temporal Induction Precedence: 2′‑Hydroxylation Occurs 2–4 h Before Medicarpin Accumulation

In elicited chickpea cell cultures, the induction of formononetin 2′‑hydroxylation activity precedes the accumulation of the phytoalexin medicarpin by 2 to 4 hours [1]. This temporal offset positions the 2′‑monooxygenase as the rate‑limiting gateway enzyme whose appearance forecasts medicarpin production, whereas the 3′‑hydroxylase contributes to a parallel branch (maackiain) with a different induction profile [2].

elicitation kinetics phytoalexin induction medicarpin biosynthesis

Defined Application Scenarios for Formononetin 2‑Monooxygenase Based on Verified Differential Evidence


In Vitro Reconstitution of the Medicarpin Biosynthetic Branch with Strict Regiochemical Control

When the objective is to produce 2′‑hydroxyformononetin as a single product for downstream enzymatic conversion to (–)‑medicarpin, formononetin 2‑monooxygenase is the only hydroxylase that combines exclusive 2′‑regiospecificity with a strict requirement for 4′‑methoxyisoflavones [1]. Using EC 1.14.14.88 (3′‑hydroxylase) would misroute flux toward calycosin, while EC 1.14.14.90 would generate mixed products from any 4′‑hydroxyisoflavones present [2].

Kinetic Flux Analysis of Pterocarpan Pathway Branching

The distinct Km (67 µM) and kcat (0.015 s⁻¹) for formononetin, determined alongside MtI3′H under identical conditions, allow researchers to build differential equation models that accurately partition metabolic flux between the medicarpin and maackiain branches [1]. The 2.5‑fold difference in catalytic efficiency relative to MtI3′H provides a parameterised basis for predicting branch‑point competition under varying substrate concentrations.

Heterologous Expression for In Planta Metabolic Engineering of Isoflavonoid Phytoalexins

Formononetin 2‑monooxygenase (MtCYP81E7) has been functionally expressed in Arabidopsis thaliana, where it converted exogenously supplied formononetin to 2′‑hydroxyformononetin in vivo [1]. This validated heterologous functionality makes the enzyme a proven component for engineering medicarpin production in non‑legume chassis, whereas the 3′‑hydroxylase would divert the pathway to maackiain precursors.

Elicitation‑Coupled Enzyme Activity Monitoring in Legume Cell Cultures

Because formononetin 2′‑hydroxylation activity is induced 2–4 h ahead of medicarpin accumulation in elicited chickpea cells [2], monitoring this enzyme provides a predictive early marker for phytoalexin output. This temporal specificity is not reproduced by the 3′‑hydroxylase, which follows a different induction programme, making the 2′‑monooxygenase the preferred target for activity‑based screening of elicitor efficacy.

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